molecular formula C13H12O6 B13052562 Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate

Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate

Cat. No.: B13052562
M. Wt: 264.23 g/mol
InChI Key: VWAYXWSPKXTQRQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are often responsible for the aromas of fruits and flowers. This particular compound features a benzyl group attached to an acetate moiety, which is further connected to a dioxan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate typically involves esterification reactions. One common method is the reaction of benzyl alcohol with (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetic acid in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the manufacture of fragrances and flavorings due to its ester functionality.

Mechanism of Action

The mechanism of action of Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The dioxan ring could play a role in stabilizing the compound or facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Similar ester structure but lacks the dioxan ring.

    Ethyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate: Similar structure but with an ethyl group instead of a benzyl group.

    Methyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate is unique due to the presence of both a benzyl group and a dioxan ring, which can impart distinct chemical and physical properties compared to other esters.

Properties

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

benzyl 2-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]acetate

InChI

InChI=1S/C13H12O6/c14-11(17-7-9-4-2-1-3-5-9)6-10-13(16)18-8-12(15)19-10/h1-5,10H,6-8H2/t10-/m0/s1

InChI Key

VWAYXWSPKXTQRQ-JTQLQIEISA-N

Isomeric SMILES

C1C(=O)O[C@H](C(=O)O1)CC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1C(=O)OC(C(=O)O1)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.